Beta-GalNAc Glycopeptides Elicit 8-Fold Higher Antibody Titers than Alpha-GalNAc Counterparts
In a head-to-head MUC1 glycopeptide immunization study, the βGalNAc-Thr-bearing glycopeptide 4-BSA induced serum ELISA titers of 1:320,000, an 8-fold increase over the αGalNAc-Thr-bearing glycopeptide 3-BSA, which yielded titers of only 1:40,000 . Flow cytometry further confirmed that anti-βGalNAc antibodies exhibited higher capacity to recognize MCF-7 tumor cells. This qualitative superiority was reinforced by SPR measurements demonstrating direct βGalNAc-glycopeptide interaction with the antitumor monoclonal antibody SM3. The βGalNAc-Ser building block serves as the direct synthetic precursor for serine-based βGalNAc glycopeptides predicted to exhibit analogous immunological enhancement.
| Evidence Dimension | Serum IgG antibody titer (ELISA) after murine immunization with MUC1 glycopeptide-BSA conjugates |
|---|---|
| Target Compound Data | βGalNAc-Thr glycopeptide 4-BSA: 1:320,000 (serine homolog building block: Fmoc-Ser(GalNAc(Ac)-beta-D)-OH) |
| Comparator Or Baseline | αGalNAc-Thr glycopeptide 3-BSA (natural Tn antigen isomer): 1:40,000 |
| Quantified Difference | 8-fold higher titer (1:320,000 vs. 1:40,000) |
| Conditions | Mouse immunization, indirect ELISA; ChemBioChem 2017, 18, 441–450 |
Why This Matters
For vaccine-oriented glycopeptide synthesis, selecting the β-GalNAc serine building block over the α-anomer can dramatically alter immunological outcomes; the 8-fold titer difference justifies β-anomer procurement when investigating non-natural Tn antigen isomers for enhanced immunogenicity.
- [1] Dziadek, S., et al. A Synthetic MUC1 Glycopeptide Bearing βGalNAc-Thr as a Tn Antigen Isomer Induces the Production of Antibodies against Tumor Cells. ChemBioChem, 2017, 18, 441–450. View Source
